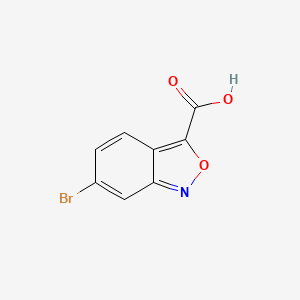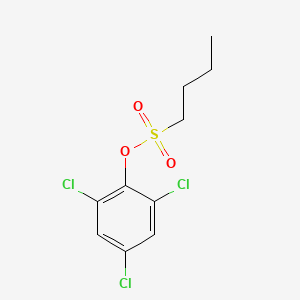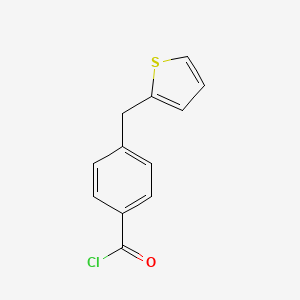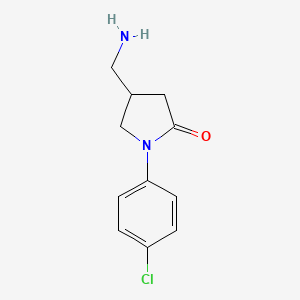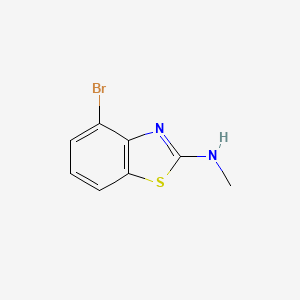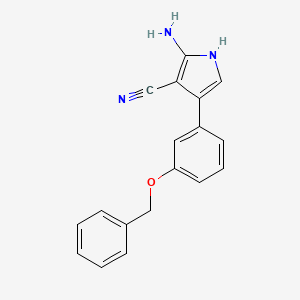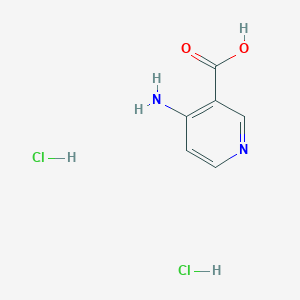
4-Bromo-N,N-dimethylpyrimidin-2-amine
説明
“4-Bromo-N,N-dimethylpyrimidin-2-amine” is a chemical compound with the CAS Number: 959240-54-1 . It has a molecular weight of 202.05 and its IUPAC name is N-(4-bromo-2-pyrimidinyl)-N,N-dimethylamine . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code of “4-Bromo-N,N-dimethylpyrimidin-2-amine” is 1S/C6H8BrN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3 . This code provides a specific standard to represent the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 202.05 . The storage temperature is 2-8°C .
科学的研究の応用
Synthesis and Chemical Applications
Chemical Synthesis and Amplifiers of Phleomycin
In the study by Kowalewski et al. (1981), the compound 5-bromo-N,N-dimethylpyrimidin-2-amine is used as a starting material to synthesize N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine. The resulting compounds were examined for their potential as amplifiers of phleomycin, although they exhibited minimal activity in this regard. This research provides insight into the chemical reactivity and potential applications of substituted pyrimidines in synthesizing complex bipyrimidines (Kowalewski et al., 1981).
Preparation of Heterocyclic Compounds
Safarov et al. (2005) explored the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones through a series of chemical reactions starting from 2-bromo-5-amino-1,3,4-thiadiazole. This research underlines the versatility of bromo-substituted compounds in synthesizing novel heterocyclic molecules, potentially useful in various scientific applications (Safarov et al., 2005).
Selective Bromoacylation for Enzyme Inhibition
Baker et al. (1966) reported on the selective bromoacylation of side-chain amino groups on 2-amino-4-pyrimidinols or 2,4,6-triaminopyrimidines to produce extremely sensitive products, potentially useful for the synthesis of active-site-directed irreversible enzyme inhibitors. This showcases the utility of brominated compounds in the targeted synthesis of biologically active molecules (Baker et al., 1966).
Biological and Medical Research Applications
Novel Dihydrofolate Reductase Inhibitors
Wyss et al. (2003) designed novel 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues at the 5-position as dihydrofolate reductase (DHFR) inhibitors. These compounds, synthesized using a brominated intermediate, showcased high activity against enzymes derived from TMP-sensitive and TMP-resistant Streptococcus pneumoniae. This signifies the potential of bromo-substituted pyrimidines in drug development, especially as antibiotics or cancer therapeutics (Wyss et al., 2003).
Antifungal Activity of Derivatives
Jafar et al. (2017) synthesized and tested the antifungal effects of various 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-amine derivatives. These compounds demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-bromo-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWNOWYQSOGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1520076.png)
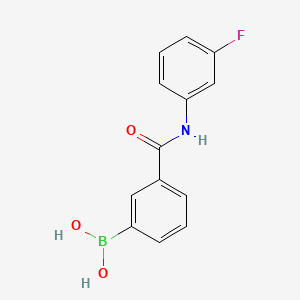
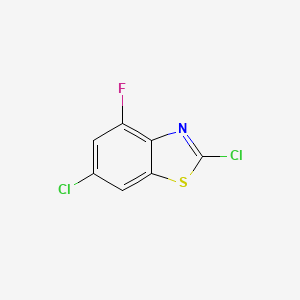
![6-Bromo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B1520085.png)
